molecular formula C10H15N3O2 B13628368 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid

Cat. No.: B13628368
M. Wt: 209.24 g/mol
InChI Key: BRTMFSKIRLMJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features both cyclopropylamino and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the cyclopropylamino group: This step involves the reaction of cyclopropylamine with a suitable precursor, such as an ester or acid chloride, to form the desired amide.

    Final assembly: The imidazole and cyclopropylamino groups are then coupled to a suitable propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The cyclopropylamino group can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the cyclopropylamino group.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The imidazole ring can act as a nucleophile or base, participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoic acid: Similar structure but with a pyrazole ring instead of an imidazole ring.

    2-(Cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoic acid: Similar structure but with a triazole ring instead of an imidazole ring.

Uniqueness

2-(Cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer specific chemical reactivity and potential biological activity. The combination of these groups in a single molecule allows for diverse applications in various fields.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoic acid

InChI

InChI=1S/C10H15N3O2/c1-10(9(14)15,12-8-2-3-8)6-13-5-4-11-7-13/h4-5,7-8,12H,2-3,6H2,1H3,(H,14,15)

InChI Key

BRTMFSKIRLMJCF-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)(C(=O)O)NC2CC2

Origin of Product

United States

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